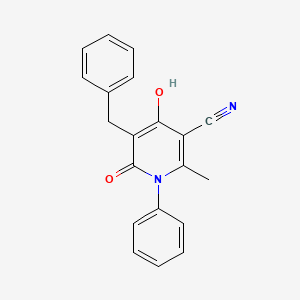
5-Benzyl-4-hydroxy-2-methyl-6-oxo-1-phenyl-1,6-dihydro-3-pyridinecarbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Benzyl-4-hydroxy-2-methyl-6-oxo-1-phenyl-1,6-dihydro-3-pyridinecarbonitrile is a complex organic compound that belongs to the class of pyridine derivatives. This compound is characterized by its unique structure, which includes a benzyl group, a hydroxyl group, a methyl group, and a nitrile group attached to a pyridine ring. The presence of these functional groups makes this compound highly versatile and useful in various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Benzyl-4-hydroxy-2-methyl-6-oxo-1-phenyl-1,6-dihydro-3-pyridinecarbonitrile typically involves multi-step organic reactions. One common method involves the condensation of benzaldehyde with ethyl acetoacetate in the presence of ammonium acetate to form the intermediate compound. This intermediate is then subjected to cyclization and nitrile formation reactions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or pyridine.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods could include the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of automated synthesis equipment can help in the large-scale production of this compound with consistent quality.
化学反应分析
Types of Reactions
5-Benzyl-4-hydroxy-2-methyl-6-oxo-1-phenyl-1,6-dihydro-3-pyridinecarbonitrile can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of benzyl ketone or benzyl aldehyde.
Reduction: Formation of benzylamine.
Substitution: Formation of various substituted benzyl derivatives.
科学研究应用
5-Benzyl-4-hydroxy-2-methyl-6-oxo-1-phenyl-1,6-dihydro-3-pyridinecarbonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 5-Benzyl-4-hydroxy-2-methyl-6-oxo-1-phenyl-1,6-dihydro-3-pyridinecarbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context.
相似化合物的比较
Similar Compounds
4-Hydroxy-2-methyl-6-oxo-1-phenyl-1,6-dihydro-3-pyridinecarbonitrile: Lacks the benzyl group, which may affect its reactivity and biological activity.
5-Benzyl-4-hydroxy-2-methyl-6-oxo-1-phenyl-1,6-dihydro-3-pyridinecarboxamide: Contains a carboxamide group instead of a nitrile group, which can influence its chemical properties and applications.
Uniqueness
The presence of both the benzyl and nitrile groups in 5-Benzyl-4-hydroxy-2-methyl-6-oxo-1-phenyl-1,6-dihydro-3-pyridinecarbonitrile makes it unique compared to similar compounds. These functional groups contribute to its versatility in chemical reactions and its potential biological activities, making it a valuable compound in various fields of research and industry.
属性
分子式 |
C20H16N2O2 |
|---|---|
分子量 |
316.4 g/mol |
IUPAC 名称 |
5-benzyl-4-hydroxy-2-methyl-6-oxo-1-phenylpyridine-3-carbonitrile |
InChI |
InChI=1S/C20H16N2O2/c1-14-18(13-21)19(23)17(12-15-8-4-2-5-9-15)20(24)22(14)16-10-6-3-7-11-16/h2-11,23H,12H2,1H3 |
InChI 键 |
OWDQJVKFDGEHCQ-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=C(C(=O)N1C2=CC=CC=C2)CC3=CC=CC=C3)O)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-[(Acetyloxy)methyl]-9-methoxy-1-phenazinecarboxylic acid](/img/structure/B13365406.png)
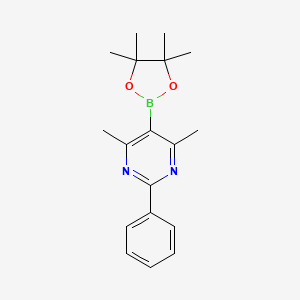
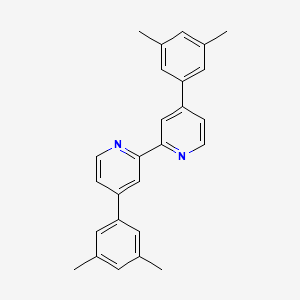
![[4-(4-Fluorophenyl)-4-oxobutyl] 2-methylsulfanylpyridine-3-carboxylate](/img/structure/B13365414.png)
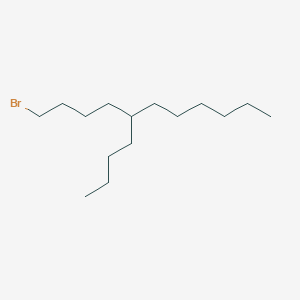
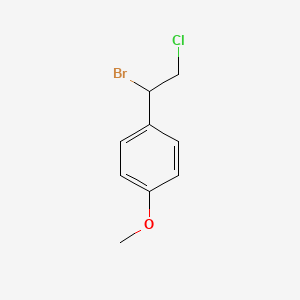
![2-[(1-methyl-1H-indol-4-yl)oxy]-N-[2-(pyridin-4-yl)ethyl]acetamide](/img/structure/B13365437.png)
![[(1-Cyano-1-cyclopropylethyl)carbamoyl]methyl 4-oxo-4-(thiophen-2-yl)butanoate](/img/structure/B13365445.png)
![3-Bromo-6,6-dimethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine](/img/structure/B13365452.png)
![(2E)-3-[3-({[(2-chlorophenyl)carbonyl]carbamothioyl}amino)phenyl]prop-2-enoic acid](/img/structure/B13365456.png)

![N-(1,1-dioxidotetrahydro-3-thienyl)tetraazolo[1,5-b]pyridazin-6-amine](/img/structure/B13365468.png)
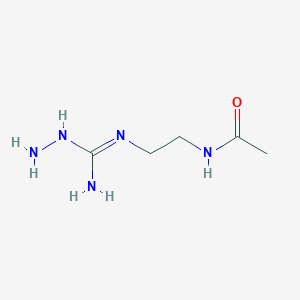
![4-[3-(2,6-Dimethylanilino)imidazo[1,2-a]pyrimidin-2-yl]-2,6-diisopropylphenol](/img/structure/B13365486.png)
